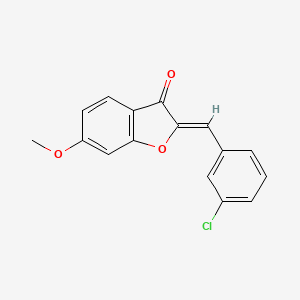

(Z)-2-(3-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-2-(3-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one, also known as CMF, is a synthetic compound that has been of interest to researchers due to its potential therapeutic properties. CMF belongs to the class of benzofuran derivatives and has been found to exhibit various biological activities.

Applications De Recherche Scientifique

- Researchers have explored using this compound for surface modification. Its unique structure allows it to anchor onto different surfaces, enhancing material properties. For instance, it can be immobilized on metal oxide nanoparticles to create functionalized catalysts or sensors .

- The compound’s methoxybenzofuran moiety offers potential as a drug carrier. Scientists have investigated its use in targeted drug delivery systems. By conjugating therapeutic agents to this scaffold, they aim to improve drug stability, solubility, and bioavailability .

- Hydrogels are essential in tissue engineering and drug delivery. Researchers have incorporated this compound into hydrogel formulations. Its unique structure contributes to hydrogel stability, swelling behavior, and controlled drug release .

- The compound’s benzofuran backbone can serve as a building block for novel polymers. By incorporating it into polymer chains, scientists can create materials with tailored properties, such as optical activity, mechanical strength, or responsiveness to external stimuli .

- Amination of phenols is a crucial transformation in organic synthesis. Although not directly related to this compound, recent advances in amination reactions using palladium catalysts have implications for its synthesis. For example, direct liquid-phase phenol-to-aniline amination has been achieved using Pd/C catalysts, leading to sustainable production of primary anilines .

- While not directly involving this compound, recent research in asymmetric hydrolysis using chiral phosphoric acids is noteworthy. These catalysts enable the enantioselective transformation of biaryl oxazepines, providing access to valuable chiral compounds .

Surface Immobilization

Drug Delivery Carrier Design

Hydrogel Materials Preparation

Polymer Synthesis with Unique Structures

Amination Reactions

Asymmetric Hydrolysis: (Chiral Phosphoric Acid Catalysis):

Propriétés

IUPAC Name |

(2Z)-2-[(3-chlorophenyl)methylidene]-6-methoxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO3/c1-19-12-5-6-13-14(9-12)20-15(16(13)18)8-10-3-2-4-11(17)7-10/h2-9H,1H3/b15-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBGYRHUKNYWID-NVNXTCNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(3-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2520762.png)

![2-methyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B2520764.png)

![[5-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2520765.png)

![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2520780.png)

![ethyl 8-[[3-(2-morpholin-4-ylethyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-4H-1,3-benzodioxine-6-carboxylate](/img/structure/B2520781.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2520783.png)

![8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2520784.png)